molecular formula C10H10N2S B14306050 4-(Methylsulfanyl)quinolin-2-amine CAS No. 113508-10-4

4-(Methylsulfanyl)quinolin-2-amine

Cat. No.: B14306050
CAS No.: 113508-10-4
M. Wt: 190.27 g/mol
InChI Key: LILUDWBMJXGZCZ-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)quinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a methylsulfanyl group at the 4-position and an amino group at the 2-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)quinolin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminoaryl ketones with phenylacetylenes in the presence of a zinc trifluoromethanesulfonate catalyst in an ionic liquid medium . Another approach is the reaction of 4-(2-methyl-4-sulfanylquinolin-3-yl)butan-2-ones with methyl iodide in an ethanol solution in the presence of sodium ethylate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)quinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline-2,4-dione derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)quinolin-2-amine involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival . The compound’s ability to bind to specific enzymes and receptors makes it a promising candidate for drug development.

Comparison with Similar Compounds

4-(Methylsulfanyl)quinolin-2-amine can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

113508-10-4

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

4-methylsulfanylquinolin-2-amine

InChI

InChI=1S/C10H10N2S/c1-13-9-6-10(11)12-8-5-3-2-4-7(8)9/h2-6H,1H3,(H2,11,12)

InChI Key

LILUDWBMJXGZCZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC2=CC=CC=C21)N

Origin of Product

United States

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